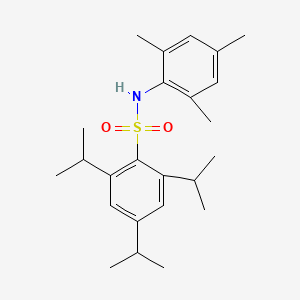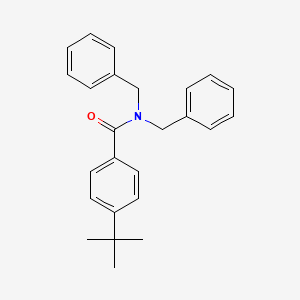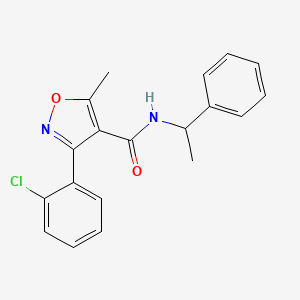![molecular formula C15H25NO B5208043 {1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)
{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol is a compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of {1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol is not fully understood. However, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine. It may also have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and acetylcholine. It may also have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol in lab experiments is its potential neuroprotective effects. It may also be useful in the study of neurodegenerative diseases and pain management. However, there are limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of {1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases and pain management. It may also be useful in the study of other neurological disorders. Additionally, more research is needed to determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis method for {1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol involves several steps. The first step is the reaction of cyclohexenone with isopropenyl magnesium bromide to form 4-isopropenyl-1-cyclohexen-1-ol. This compound is then reacted with pyrrolidine and paraformaldehyde to form this compound.
Applications De Recherche Scientifique
{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
[1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)14-7-5-13(6-8-14)10-16-9-3-4-15(16)11-17/h5,14-15,17H,1,3-4,6-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWKUVQCXOEULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)

![2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B5208031.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5208038.png)
![2-[(3-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208050.png)

![N-(4-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5208071.png)
![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)